N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a complex organic compound that features a thiazole ring, a dinitrobenzamide moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps:
Bromination: The process begins with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide (CuBr2) to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Amidation: The thiazole amine is then reacted with 3,5-dinitrobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl rings.
Reduction: Amino derivatives of the nitrobenzamide moiety.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly as an inhibitor of specific enzymes involved in cell division.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide exerts its effects involves the inhibition of key enzymes in cellular processes. For example, it has been shown to inhibit the Nek2 and Hec1 enzymes, which are crucial for cell mitosis . This inhibition disrupts the mitotic process, leading to cell cycle arrest and potentially cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: Another compound with a thiazole ring and dimethylphenyl group, known for its anticancer properties.
Hec1/Nek2 Mitotic Pathway Inhibitor I, INH1: A similar inhibitor of the Nek2/Hec1 pathway, used in cancer research.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is unique due to the presence of both the dinitrobenzamide and thiazole moieties, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in cell division sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-10-3-4-15(11(2)5-10)16-9-28-18(19-16)20-17(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h3-9H,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISTVKJXPQRAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.